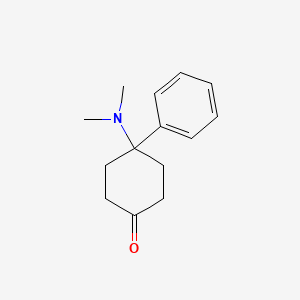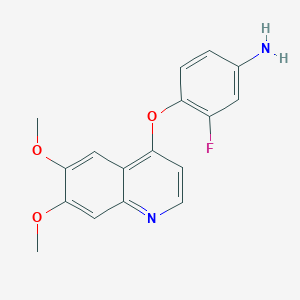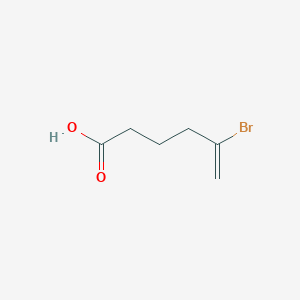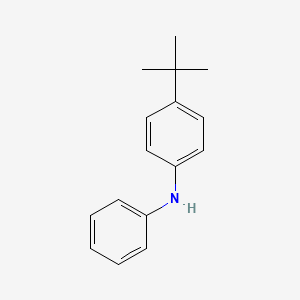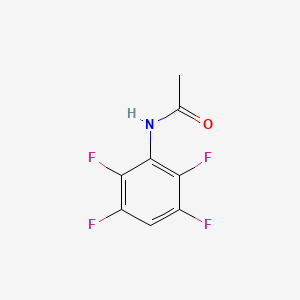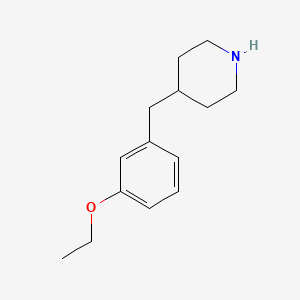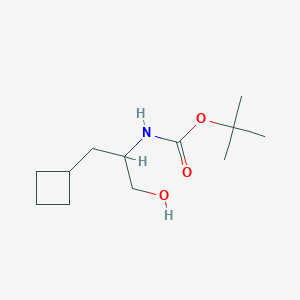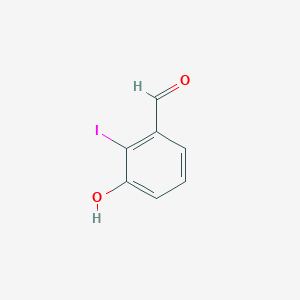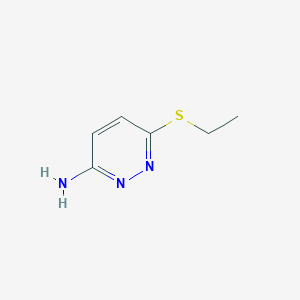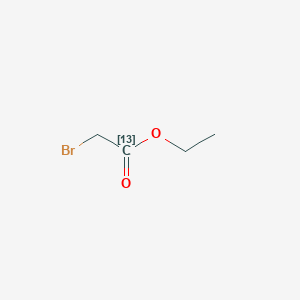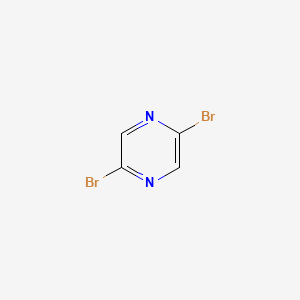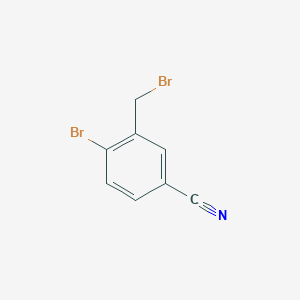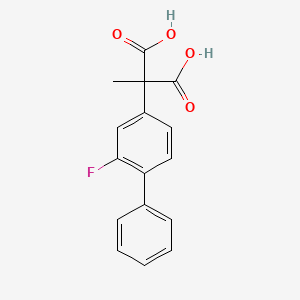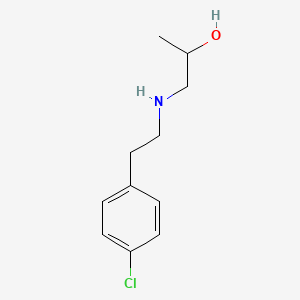
1-((4-Chlorophenethyl)amino)propan-2-ol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
1-((4-Chlorophenethyl)amino)propan-2-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Utilized in the development of pharmaceutical drugs, particularly in the synthesis of lorcaserin, a weight-loss medication.
Industry: Employed in the production of fine chemicals and as a standard in pharmaceutical quality control
Wirkmechanismus
Target of Action
The compound 1-((4-Chlorophenethyl)amino)propan-2-ol is an impurity of Lorcaserin . Lorcaserin is a medication that targets the serotonin receptors, specifically the 5-HT2C receptors in the brain . These receptors play a crucial role in regulating appetite and satiety .
Mode of Action
As an impurity of Lorcaserin, this compound may share similar interactions with its targets. Lorcaserin acts as a serotonin receptor agonist . It stimulates the 5-HT2C receptors, which leads to increased feelings of fullness and satisfaction, thereby reducing food intake .
Biochemical Pathways
The activation of 5-HT2C receptors by Lorcaserin triggers a cascade of biochemical reactions. This includes the release of alpha-MSH, an anorexigenic neuropeptide, which further activates melanocortin-4 receptors to inhibit appetite . .
Pharmacokinetics
It undergoes extensive metabolism and is primarily excreted in the urine .
Result of Action
The primary result of Lorcaserin’s action, and potentially that of this compound, is a reduction in food intake due to increased feelings of fullness . This can lead to weight loss and improvements in various health parameters in individuals who are overweight or obese .
Biochemische Analyse
Biochemical Properties
1-((4-Chlorophenethyl)amino)propan-2-ol plays a significant role in biochemical reactions, particularly as an impurity in lorcaserin . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to act as a serotonin receptor agonist, which means it binds to serotonin receptors and mimics the action of serotonin . This interaction increases feelings of fullness, thereby reducing food intake . The compound’s interaction with serotonin receptors highlights its potential impact on neurotransmitter pathways and related biochemical processes.
Cellular Effects
This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism . By acting as a serotonin receptor agonist, it modulates the signaling pathways associated with serotonin, which can lead to changes in gene expression and metabolic activities within the cell . These effects are particularly relevant in the context of weight management and obesity treatment, where the compound helps regulate appetite and energy balance.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with serotonin receptors . As a serotonin receptor agonist, it binds to these receptors and activates them, mimicking the action of serotonin . This activation triggers a cascade of intracellular events, including enzyme activation or inhibition and changes in gene expression . The compound’s ability to modulate serotonin receptor activity is central to its mechanism of action and its effects on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function . In vitro and in vivo studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular signaling and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, the compound effectively modulates serotonin receptor activity without causing significant adverse effects . At higher doses, it may lead to toxic or adverse effects, including disruptions in normal cellular functions and potential toxicity . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to serotonin metabolism . It interacts with enzymes and cofactors that regulate serotonin synthesis, degradation, and signaling .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is essential for elucidating the compound’s overall pharmacokinetics and its effects on target tissues .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that affect its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are critical for its interaction with cellular machinery and its role in modulating biochemical and cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Chlorophenethyl)amino)propan-2-ol typically involves the reaction of 4-chlorophenethylamine with propylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity. The compound is then purified using standard techniques such as crystallization or distillation .
Analyse Chemischer Reaktionen
Types of Reactions
1-((4-Chlorophenethyl)amino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenethylamines.
Vergleich Mit ähnlichen Verbindungen
1-((4-Chlorophenethyl)amino)propan-2-ol can be compared with other similar compounds, such as:
Lorcaserin: A weight-loss medication that shares a similar chemical structure.
4-Chlorophenethylamine: A precursor in the synthesis of this compound.
2-Phenylethanol: A structurally related compound with different functional groups.
The uniqueness of this compound lies in its specific chemical structure, which allows it to serve as a versatile intermediate in various synthetic pathways, particularly in the pharmaceutical industry .
Eigenschaften
IUPAC Name |
1-[2-(4-chlorophenyl)ethylamino]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO/c1-9(14)8-13-7-6-10-2-4-11(12)5-3-10/h2-5,9,13-14H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URWKQIHYBHDHPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCCC1=CC=C(C=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90468670 | |
| Record name | 1-{[2-(4-Chlorophenyl)ethyl]amino}propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90468670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847063-13-2 | |
| Record name | 1-{[2-(4-Chlorophenyl)ethyl]amino}propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90468670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-((4-chlorophenethyl)amino)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
